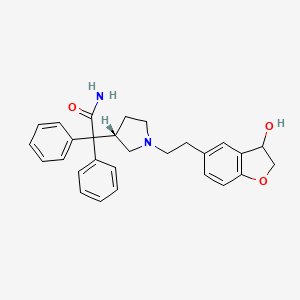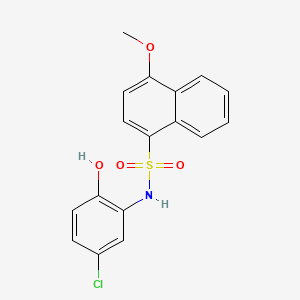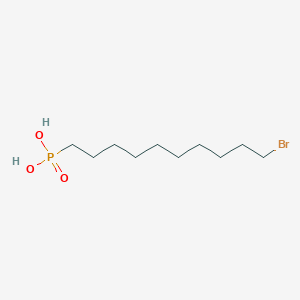
3-Hydroxy Darifenacin
Übersicht
Beschreibung
3-Hydroxy Darifenacin is a metabolite of darifenacin . It is an antagonist of M1-5 muscarinic receptors .
Synthesis Analysis
The synthesis of darifenacin, the parent compound of this compound, involves various routes including the hazardous Mitsunobu reaction . During the large scale synthesis of darifenacin hydrobromide, four potent impurities were observed .Molecular Structure Analysis
The molecular formula of this compound is C28H30N2O3 . The exact mass is 442.23 and the molecular weight is 442.560 .Chemical Reactions Analysis
Darifenacin, the parent compound of this compound, is subject to extensive hepatic metabolism, with 3% of unchanged drug excreted in urine and faeces . The main metabolic routes are monohydroxylation in the dihydrobenzfuran ring, dihydrobenzfuran ring opening, and N-dealkylation of the pyrrolidine nitrogen .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism :
- Darifenacin is a selective muscarinic M3 receptor antagonist, primarily used in the treatment of overactive bladder disorder. It has a short terminal elimination half-life, is well absorbed from the gastrointestinal tract, and undergoes extensive hepatic metabolism. The pharmacokinetics of darifenacin indicate that it possesses a moderate-to-high hepatic extraction ratio, with a large volume of distribution and high plasma clearance. Its metabolism is mediated by hepatic cytochrome P450 2D6 and 3A4 enzymes (Skerjanec, 2006).
Nanostructured Lipid Carrier Enhancement :
- Research has explored the use of nanostructured lipid carriers (NLCs) to enhance the bioavailability of darifenacin hydrobromide. These carriers show potential in improving the drug's bioavailability compared to conventional dosage forms (Allah & Hussein, 2018).
Cancer Research Applications :
- A study on the effects of darifenacin on human colon adenocarcinoma cells in vitro and in vivo showed that blocking cholinergic signaling via muscarinic acetylcholine receptor 3 (M3R) with darifenacin may be beneficial in treating colorectal cancer (Hering et al., 2021).
Synthesis and Chemical Processing :
- Studies on the synthesis of darifenacin hydrobromide have been conducted, detailing the process and yield, providing insights into the drug's chemical production (Zhe-dong, 2007; Pramanik et al., 2012; Zang Heng-chang, 2012).
Formulation and Drug Delivery Systems :
- Research has been done on formulating darifenacin hydrobromide into extended release matrix tablets and buccal drug delivery systems to enhance its efficacy and convenience for patients (Brahma, 2017; Jagdale et al., 2012).
Population Pharmacokinetic Modelling :
- Population pharmacokinetic modeling of darifenacin and its metabolite has been conducted, exploring factors like CYP2D6 genotype, formulation-dependent bioavailability, and the effect of inhibitors like ketoconazole and erythromycin (Kerbusch et al., 2003).
Wirkmechanismus
Target of Action
3-Hydroxy Darifenacin primarily targets the M3 muscarinic acetylcholine receptors . These receptors play a crucial role in mediating bladder muscle contractions .
Mode of Action
This compound acts as a competitive antagonist at the M3 muscarinic receptors . By blocking these receptors, it inhibits bladder muscle contractions, thereby reducing the urgency to urinate .
Biochemical Pathways
It is known that the compound’s action on the m3 muscarinic receptors affects the contraction of human bladder and gastrointestinal smooth muscle, saliva production, and iris sphincter function .
Pharmacokinetics
This compound exhibits a short terminal elimination half-life after intravenous and immediate-release oral dosage forms (3–4 hours), but this increases with a prolonged-release (PR) formulation (14–16 hours) . The absolute bioavailability of darifenacin from 7.5 and 15mg PR tablets was estimated to be 15.4% and 18.6%, respectively . After oral administration, darifenacin is well absorbed from the gastrointestinal tract and very little unchanged drug (<2%) is recovered in the faeces . It is subject to extensive hepatic metabolism, with 3% of unchanged drug excreted in urine and faeces . Metabolism is mediated by hepatic cytochrome P450 2D6 and 3A4 .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of bladder muscle contractions, which leads to a decrease in the urgency to urinate . This is achieved through its antagonistic action on the M3 muscarinic receptors .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(3S)-1-[2-(3-hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O3/c29-27(32)28(21-7-3-1-4-8-21,22-9-5-2-6-10-22)23-14-16-30(18-23)15-13-20-11-12-26-24(17-20)25(31)19-33-26/h1-12,17,23,25,31H,13-16,18-19H2,(H2,29,32)/t23-,25?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEQBFMESJKUBQ-XQZUBTRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
206048-82-0 | |
| Record name | UK-148993 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206048820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UK-148993 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKS9J5ENH7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(4-chlorophenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B604900.png)

![N-(5-chloro-2-pyridinyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B604903.png)
![4-[5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-1H-tetraazol-1-yl]benzoic acid](/img/structure/B604904.png)
![8-hydroxy-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione](/img/structure/B604908.png)







![[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid](/img/structure/B604921.png)